molecular formula C6H7NOS2 B3138486 2-Furylmethylcarbamodithioic acid CAS No. 45815-80-3

2-Furylmethylcarbamodithioic acid

Cat. No.: B3138486
CAS No.: 45815-80-3
M. Wt: 173.3 g/mol
InChI Key: CTWFQNNUJKTUTD-UHFFFAOYSA-N
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Description

2-Furylmethylcarbamodithioic acid is a chemical compound . It contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Furane .


Molecular Structure Analysis

The molecular structure of this compound includes 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Furane . The molecule contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, and 1 double bond .

Scientific Research Applications

Rh(I)-Catalyzed Synthesis of Furyl-Containing Compounds

Research demonstrates that conjugated enynones can serve as carbene precursors in Rh(I)-catalyzed coupling with arylboronic acids. This process efficiently synthesizes furyl-containing triarylmethanes, suggesting the relevance of furyl compounds (like 2-Furylmethylcarbamodithioic acid) in organic synthesis under mild conditions (Xia et al., 2016).

Copper(I) Complexes for Solar Cells

Copper(I) complexes with ligands bearing carboxylic acid substituents, including 2-furyl derivatives, have been synthesized for application in dye-sensitized solar cells (DSCs). This research highlights the potential of furyl-containing compounds in renewable energy technologies (Constable et al., 2009).

Antibacterial Applications

A study on the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives explored their antibacterial potential. The research indicates these compounds, which incorporate the furyl group, are effective against various bacteria, emphasizing their potential as therapeutic agents (Abbasi et al., 2018).

Radiopharmaceutical Development

In nuclear medicine, N-2-(furylmethyl iminodiacetic acid) (FMIDA) has been developed as a ligand for [99mTc] in radiopharmaceuticals. This demonstrates the utility of furyl compounds in imaging and diagnostic applications (Sanad et al., 2017).

Anti-Plasmodial and Antiviral Activities

Research on 2-substituted furans, including furyl derivatives, has shown anti-plasmodial and antiviral properties. These compounds have been isolated from natural sources and display significant biological activity, indicating their potential in pharmaceutical development (Kanokmedhakul et al., 2006).

Properties

IUPAC Name

furan-2-ylmethylcarbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS2/c9-6(10)7-4-5-2-1-3-8-5/h1-3H,4H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWFQNNUJKTUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279036
Record name N-(2-Furanylmethyl)carbamodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45815-80-3
Record name N-(2-Furanylmethyl)carbamodithioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45815-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)carbamodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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